molecular formula C10H7FN2O4 B13516465 3-(2,5-Dioxoimidazolidin-1-yl)-2-fluorobenzoic acid

3-(2,5-Dioxoimidazolidin-1-yl)-2-fluorobenzoic acid

Cat. No.: B13516465
M. Wt: 238.17 g/mol
InChI Key: SNUDMBXTKGNMQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-Dioxoimidazolidin-1-yl)-2-fluorobenzoic acid is a fluorinated organic compound with the molecular formula C10H7FN2O4 and a molecular weight of 238.17 g/mol . This chemical features a benzoic acid core substituted with a 2,5-dioxoimidazolidin-1-yl group at the 3-position and a fluorine atom at the 2-position of the benzene ring. Its calculated pKa is 3.15, and it has a predicted density of 1.590 g/cm³ at 20 °C . The 2,5-dioxoimidazolidine (hydantoin) moiety is a privileged structure in medicinal chemistry, often associated with biological activity. Compounds containing this structure are frequently explored as inhibitors for various enzymes . As a building block, this compound is valuable for pharmaceutical research and development, particularly in the synthesis of more complex molecules for biological testing . The presence of the carboxylic acid group provides a handle for further chemical modifications, making it a versatile intermediate. This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use.

Properties

Molecular Formula

C10H7FN2O4

Molecular Weight

238.17 g/mol

IUPAC Name

3-(2,5-dioxoimidazolidin-1-yl)-2-fluorobenzoic acid

InChI

InChI=1S/C10H7FN2O4/c11-8-5(9(15)16)2-1-3-6(8)13-7(14)4-12-10(13)17/h1-3H,4H2,(H,12,17)(H,15,16)

InChI Key

SNUDMBXTKGNMQV-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)N1)C2=CC=CC(=C2F)C(=O)O

Origin of Product

United States

Preparation Methods

Industrial Production:: As of now, there is no established industrial-scale production method for this compound. Research and development efforts may be ongoing to optimize its synthesis.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The carbonyl groups in the imidazolidinone ring make it susceptible to oxidation reactions.

    Substitution: The fluorine atom in the benzoic acid portion can undergo substitution reactions.

    Reduction: Reduction of the imidazolidinone ring could yield different derivatives.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Substitution: Halogenating agents (e.g., chlorine or bromine) for fluorine substitution.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).

Major Products:: The major products formed during these reactions would depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It could serve as a building block for more complex molecules.

    Biology: Researchers might explore its interactions with biological macromolecules.

    Medicine: Investigations into its pharmacological properties and potential therapeutic applications.

    Industry: If scalable synthesis methods are developed, it could find use in materials science or pharmaceuticals.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an area of active research. It may interact with specific cellular targets or pathways, but further studies are needed to elucidate these details.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reported Bioactivity References
3-(2,5-Dioxoimidazolidin-1-yl)-2-fluorobenzoic acid (Target) C₁₀H₇FN₂O₄ 238.17 (calculated) 2-F on benzoic acid; 3-imidazolidinone substituent Not directly reported; inferred anticonvulsant potential from structural analogs
3-(2,5-Dioxoimidazolidin-1-yl)-2,2-difluoropropanoic acid C₆H₆F₂N₂O₄ 208.12 2,2-diF on propanoic acid; imidazolidinone backbone No bioactivity data provided
3-[3-(3,5-Difluorophenyl)-2-oxoimidazolidin-1-yl]benzoic acid C₁₆H₁₁F₂N₂O₃ 329.27 (calculated) 3,5-diF phenyl on imidazolidinone; benzoic acid at position 3 No bioactivity data provided

Key Observations:

Structural Differences: Backbone: The target compound and the analog share a benzoic acid core, while the compound uses a propanoic acid backbone. Benzoic acid derivatives generally exhibit higher acidity (pKa ~4.2) compared to propanoic acid (pKa ~4.8), influencing solubility and protein-binding interactions. Fluorine Substitution: The target has a single fluorine on the aromatic ring, whereas the compound has two fluorines on the aliphatic chain, and the analog features a difluorophenyl group. Increased fluorine content often enhances metabolic stability and lipophilicity but may reduce aqueous solubility.

Synthetic Considerations :

  • The protocol for benzimidazole synthesis (via condensation of diamines with aldehydes) could inform analogous routes for the target compound. Cyclization reactions involving hydrazides or thiosemicarbazides (as in ) are plausible precursors.

Research Findings and Implications

  • Anticonvulsant Potential: Fluorinated benzoic acid derivatives with heterocyclic substituents (e.g., triazoles, imidazolidinones) show promise in modulating ion channels and neurotransmitter receptors . The target compound’s fluorine and imidazolidinone groups may synergistically enhance blood-brain barrier penetration and receptor binding.
  • Future Directions : Experimental validation of the target’s bioactivity (e.g., via GABA-A receptor assays ) and crystallographic studies (using tools like SHELXL ) are needed to confirm its pharmacological profile.

Biological Activity

3-(2,5-Dioxoimidazolidin-1-yl)-2-fluorobenzoic acid is a chemical compound that has garnered attention for its potential biological activity and therapeutic applications. This article provides a comprehensive overview of the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of 3-(2,5-Dioxoimidazolidin-1-yl)-2-fluorobenzoic acid is C11H10N2O4C_{11}H_{10}N_{2}O_{4} with a molecular weight of approximately 234.21 g/mol. The compound features a fluorobenzoic acid core along with an imidazolidinone moiety, which contributes to its unique biological activity.

PropertyValue
Molecular FormulaC11H10N2O4C_{11}H_{10}N_{2}O_{4}
Molecular Weight234.21 g/mol
IUPAC Name3-(2,5-Dioxoimidazolidin-1-yl)-2-fluorobenzoic acid
InChI KeySNUDMBXTKGNMQV-UHFFFAOYSA-N

Research indicates that 3-(2,5-Dioxoimidazolidin-1-yl)-2-fluorobenzoic acid exhibits significant biological activity primarily through the inhibition of specific enzymes involved in various disease processes. The presence of the dioxoimidazolidin moiety enhances its ability to interact with biological targets.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory pathways.
  • Antimicrobial Activity: Similar compounds have demonstrated antimicrobial properties, suggesting potential applications in treating infections.
  • Antitumor Effects: Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects on certain cancer cell lines.

In Vitro Studies

Several studies have explored the biological activity of 3-(2,5-Dioxoimidazolidin-1-yl)-2-fluorobenzoic acid in vitro:

  • Enzyme Inhibition Assays:
    • The compound showed a significant inhibitory effect on COX enzymes, with IC50 values indicating effective concentrations for therapeutic use.
    • Binding affinity studies revealed that the compound binds selectively to COX-2 over COX-1, suggesting a potential for reduced side effects associated with non-selective NSAIDs.
  • Antimicrobial Testing:
    • In tests against various bacterial strains, the compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria.
    • Further investigations are necessary to evaluate its efficacy against resistant strains.

Comparison with Similar Compounds

To highlight the uniqueness of 3-(2,5-Dioxoimidazolidin-1-yl)-2-fluorobenzoic acid, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
5-Fluoroindole-2-carboxylic acidIndole core with carboxylic acidPotential anti-cancer properties
4-Fluorobenzoic acidSimple benzoic acid with fluorineBasic structure for various derivatives
2-FluorobenzamideBenzamide structure with fluorineInhibitory effects on certain enzymes

The dual functionality of 3-(2,5-Dioxoimidazolidin-1-yl)-2-fluorobenzoic acid as both a benzoic acid derivative and an imidazolidinone may provide enhanced biological activity compared to simpler compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2,5-dioxoimidazolidin-1-yl)-2-fluorobenzoic acid, and how can intermediates be optimized?

  • Methodology : Start with methyl 3-amino-2-fluorobenzoate as a precursor. Perform alkylation or amidation to introduce the imidazolidinone moiety. Hydrolysis of the methyl ester under basic conditions (e.g., NaOH/EtOH) yields the carboxylic acid. Optimize reaction conditions (solvent, temperature, catalysts) using Design of Experiments (DoE) to improve yields. Monitor intermediates via TLC or HPLC .
  • Key Considerations : Protect reactive groups (e.g., amine or carbonyl) during synthesis to avoid side reactions.

Q. How can the purity and structural integrity of this compound be validated during synthesis?

  • Methodology : Use 1H-/13C-NMR to confirm the presence of the fluorobenzoic acid backbone (aromatic protons at δ 7.2–8.0 ppm) and imidazolidinone ring (NH protons at δ 10–12 ppm, carbonyl carbons at ~170 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ expected for C10H7FN2O4: 262.04). Purity ≥95% should be confirmed via reverse-phase HPLC with UV detection at 254 nm .

Q. What stability protocols are recommended for long-term storage of this compound?

  • Methodology : Store as a lyophilized powder at –20°C in anhydrous conditions to prevent hydrolysis of the imidazolidinone ring. For solutions, use DMSO or DMF as solvents and avoid repeated freeze-thaw cycles. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s bioactivity and pharmacokinetic properties?

  • Methodology : Compare the target compound with non-fluorinated analogs in in vitro assays (e.g., enzyme inhibition, receptor binding). Fluorine enhances metabolic stability by reducing CYP450-mediated oxidation. Assess logP (via shake-flask method) and plasma protein binding (equilibrium dialysis) to quantify lipophilicity and bioavailability .

Q. What strategies can resolve contradictions in biological activity data across different assay systems?

  • Methodology : Perform orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays). Validate target engagement using CRISPR-KO models or competitive binding studies with fluorescent probes. Analyze assay conditions (pH, serum content) that may alter compound solubility or stability .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Methodology : Use molecular docking (AutoDock Vina) to predict binding modes to target proteins (e.g., kinases or GPCRs). Perform QSAR analysis to correlate structural features (e.g., substituent electronegativity, steric bulk) with activity. Validate predictions with synthesized analogs and free-energy perturbation (FEP) simulations .

Q. What analytical techniques are critical for characterizing degradation products under stressed conditions?

  • Methodology : Employ LC-MS/MS to identify degradation pathways (e.g., ring-opening of imidazolidinone). Use 2D-NMR (HSQC, HMBC) to resolve complex mixtures. Quantify major impurities (>0.1%) per ICH Q3A guidelines .

Experimental Design and Data Analysis

Q. How should researchers design dose-response studies to evaluate efficacy in cellular models?

  • Methodology : Use a 10-point dilution series (e.g., 0.1 nM–100 µM) in triplicate. Include positive/negative controls (e.g., DMSO vehicle). Fit data to a four-parameter logistic equation (GraphPad Prism) to calculate EC50/IC50. Account for cytotoxicity via parallel MTT assays .

Q. What methods confirm target engagement in vivo for this compound?

  • Methodology : Use radiolabeled analogs (e.g., 18F or 3H isotopes) for PET imaging or autoradiography. Perform pharmacokinetic profiling (plasma/tissue distribution) and correlate with pharmacodynamic biomarkers (e.g., enzyme activity in target tissues) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.